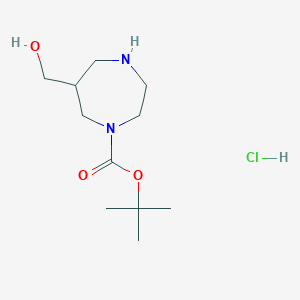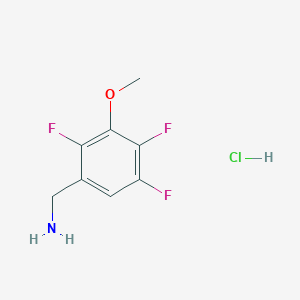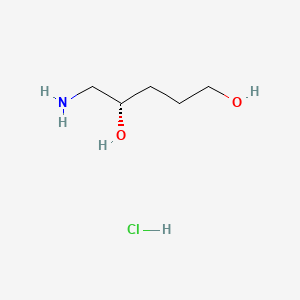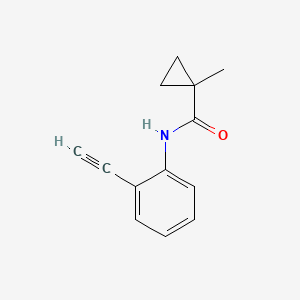
N-(2-ethynylphenyl)-1-methylcyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethynylphenyl)-1-methylcyclopropane-1-carboxamide is an organic compound that features a cyclopropane ring attached to a carboxamide group, with an ethynylphenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethynylphenyl)-1-methylcyclopropane-1-carboxamide typically involves the cyclopropanation of an appropriate precursor followed by the introduction of the ethynylphenyl group. One common method involves the use of transition metal-catalyzed cyclization reactions. For instance, the cyclopropanation can be achieved using a palladium-catalyzed reaction with suitable alkynes and nitrogen sources . The reaction conditions often include mild temperatures and the presence of specific ligands to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-ethynylphenyl)-1-methylcyclopropane-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethynyl group can participate in substitution reactions, particularly with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
N-(2-ethynylphenyl)-1-methylcyclopropane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which N-(2-ethynylphenyl)-1-methylcyclopropane-1-carboxamide exerts its effects involves interactions with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the cyclopropane ring can induce strain and reactivity in the molecule. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-ethynylphenyl)-1-methylcyclopropane-1-carboxamide: can be compared with other cyclopropane-containing compounds such as:
Uniqueness
The presence of the ethynylphenyl group in this compound imparts unique reactivity and potential biological activity compared to other cyclopropane derivatives. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C13H13NO |
|---|---|
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
N-(2-ethynylphenyl)-1-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C13H13NO/c1-3-10-6-4-5-7-11(10)14-12(15)13(2)8-9-13/h1,4-7H,8-9H2,2H3,(H,14,15) |
Clé InChI |
GKEPRYQNMPRANK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1)C(=O)NC2=CC=CC=C2C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


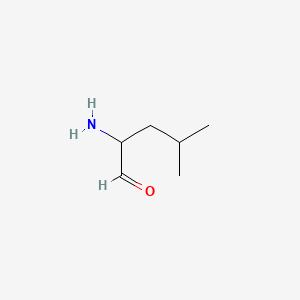
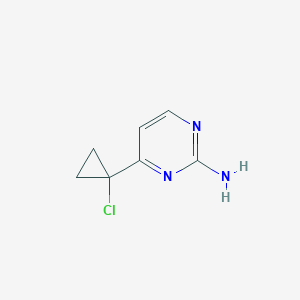
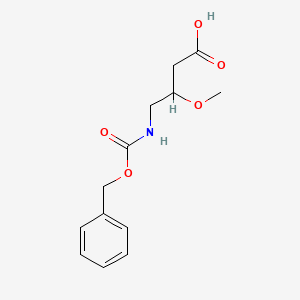
![1,8-Diazaspiro[5.5]undecane](/img/structure/B13504995.png)
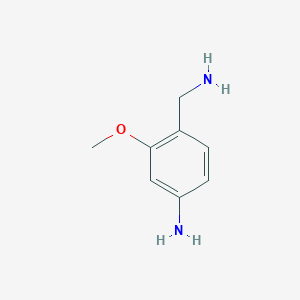
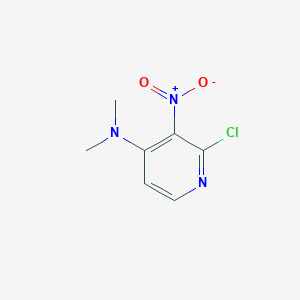

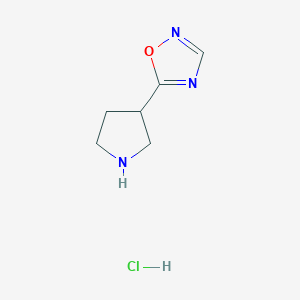
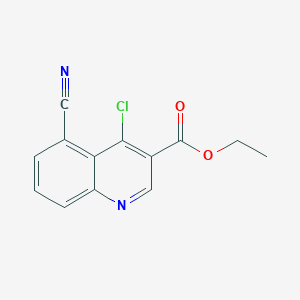

![3-Acetamido-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13505033.png)
